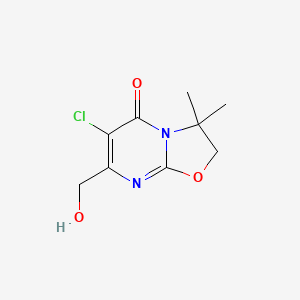

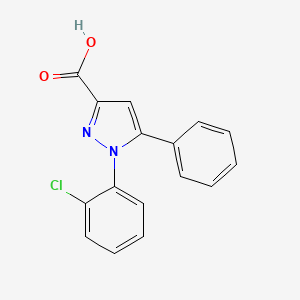

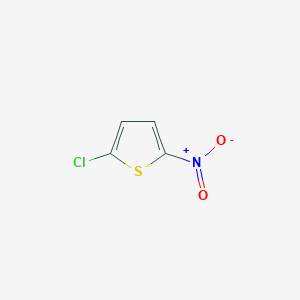

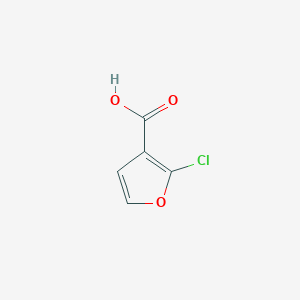

![molecular formula C11H9ClN2O3 B3024836 3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid CAS No. 660417-52-7](/img/structure/B3024836.png)

3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid

Descripción general

Descripción

The compound “3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid” is a derivative of oxadiazole . Oxadiazole derivatives are an important class of heterocyclic compounds. They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . Oxadiazole derivatives have been studied extensively due to their broad range of chemical and biological properties .

Aplicaciones Científicas De Investigación

Medicinal Applications

Anticancer Properties: Oxadiazoles, including our compound of interest, have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways . Further investigations are needed to optimize their efficacy and safety.

Vasodilator Effects: Some oxadiazole derivatives exhibit vasodilatory properties, which means they can widen blood vessels. This effect can be beneficial for conditions like hypertension and cardiovascular diseases .

Anticonvulsant Activity: Certain oxadiazoles, including our compound, have demonstrated anticonvulsant effects in preclinical studies. These molecules may modulate neuronal excitability and reduce seizure activity .

Antidiabetic Potential: Researchers have explored oxadiazoles as potential antidiabetic agents. These compounds may influence glucose metabolism, insulin sensitivity, or other factors related to diabetes management .

Energetic Materials

High-Energy Core: Oxadiazoles, due to their unique structure, can serve as high-energy core components in energetic materials. These materials find applications in propellants, explosives, and pyrotechnics. The 1,2,5-oxadiazole regioisomer (also known as furazan) and its derivatives have been studied for their energetic behavior .

Miscellaneous Applications

Material Science: Oxadiazoles contribute to material science, where their electronic properties and structural versatility make them useful. Researchers explore their potential in organic electronics, sensors, and other advanced materials .

Intramolecular Hydrogen Bonding: In some oxadiazole structures, intramolecular hydrogen bonding plays a crucial role. For instance, X-ray crystallography studies have revealed N–H∙∙∙N hydrogen bonds within oxadiazole compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c12-8-3-1-2-7(6-8)11-13-9(17-14-11)4-5-10(15)16/h1-3,6H,4-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQIGFQFWBKOIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

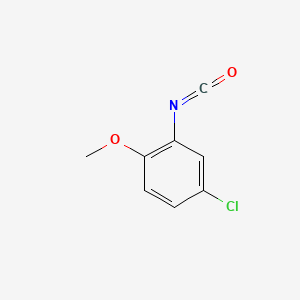

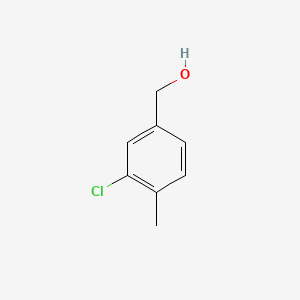

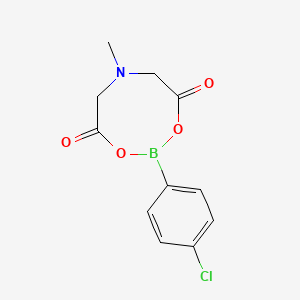

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)methyl]piperidin-4-one](/img/structure/B3024772.png)

![7-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3024776.png)